(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol
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Overview
Description
(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the hydroxymethyl group adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)carboxylic acid, while reduction can yield a fully saturated imidazo[1,2-a]pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antifungal agent. Studies have demonstrated its efficacy against various fungal pathogens, including multidrug-resistant strains of Candida spp. This makes it a promising candidate for the development of new antifungal drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other materials with specific electronic and mechanical properties .
Mechanism of Action
The mechanism of action of (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets. In antifungal applications, it inhibits the formation of ergosterol, a key component of fungal cell membranes. This disruption of ergosterol biosynthesis leads to increased membrane permeability and ultimately cell death . The compound’s interaction with enzymes like Sterol 14-alpha demethylase (CYP51) is crucial in this process.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
- 2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)ethyl]amino}phenol
Uniqueness
Compared to similar compounds, (2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol stands out due to its unique combination of functional groups. The presence of both the tert-butyl and hydroxymethyl groups provides distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanol |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)10-7-14-6-4-5-9(8-15)11(14)13-10/h7,9,15H,4-6,8H2,1-3H3 |
InChI Key |
GRBZLQNJNJLCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2CCCC(C2=N1)CO |
Origin of Product |
United States |
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